1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea
Description
Properties
IUPAC Name |
1-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-22-17-9-8-16(13-15(17)7-10-18(22)23)21-19(24)20-12-11-14-5-3-2-4-6-14/h2-6,8-9,13H,7,10-12H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQMYAGNQNPXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Urea Moiety: The phenethylurea group is introduced by reacting the quinoline derivative with phenethyl isocyanate under controlled conditions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group, forming hydroxyquinoline derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and organic solvents (e.g., ethanol, dichloromethane).
Scientific Research Applications
1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
This analog replaces the phenethyl group with a 4-methoxyphenyl substituent. Key differences include:
- Electronic Effects : The methoxy group (-OCH₃) is electron-donating, which may alter electronic distribution and binding interactions compared to the phenethyl group.
- Solubility : Methoxy groups generally enhance aqueous solubility, whereas the phenethyl chain may favor lipid membrane penetration.
- Biological Activity : Substituted aryl urea derivatives are often explored for kinase inhibition; the methoxy variant could exhibit distinct selectivity profiles .
| Property | Target Compound | 4-Methoxyphenyl Analog |
|---|---|---|
| Substituent | Phenethylurea | 4-Methoxyphenylurea |
| Molecular Weight* | ~353.4 (estimated) | ~338.4 (estimated) |
| Key Functional Groups | Urea, tetrahydroquinoline | Urea, tetrahydroquinoline, -OCH₃ |
| Potential Applications | Kinase inhibition, protease targets | Similar, with solubility advantages |
*Molecular weights estimated based on structural formulas.
Baxdrostat (CAS 1428652-17-8)
Baxdrostat, a related compound, shares the 1-methyl-2-oxo-tetrahydroquinoline core but incorporates a propionamide group and a tetrahydroisoquinoline system. Differences include:
- Functional Group : The amide (propionamide) vs. urea moiety alters hydrogen-bonding capacity and metabolic stability. Amides are generally more resistant to hydrolysis than ureas.
- Its molecular weight (363.45 g/mol) and structural complexity may confer higher target specificity .
Triazine-Based Urea/Thiourea Derivatives
Compounds like 1-(4-(3-(4-methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea () highlight the role of heterocyclic systems in modulating activity:
- Triazine Core: Introduces planar rigidity, contrasting with the flexible tetrahydroquinoline scaffold.
- Thiourea vs. Urea : Thiourea derivatives often exhibit stronger metal-binding properties but lower metabolic stability.
Methodological Considerations for Structural Analysis
The evidence emphasizes tools like SHELX , WinGX , and Mercury for crystallographic analysis. These programs enable precise determination of bond lengths, angles, and packing interactions, critical for comparing molecular conformations and intermolecular interactions in analogs. For example, Mercury’s Materials Module facilitates comparison of packing patterns in crystal structures, which could explain solubility or stability differences .
Biological Activity
The compound 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is a member of the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Structure
The molecular formula of 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is , with a molecular weight of approximately 298.39 g/mol. The structure features a tetrahydroquinoline moiety linked to a phenethylurea group.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 298.39 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | >95% (commercial preparations) |
- Enzyme Inhibition : Compounds in the tetrahydroquinoline class often exhibit enzyme inhibitory properties. Research indicates that 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and diabetes .
- Receptor Modulation : The compound shows potential as a modulator of various receptors, including those involved in neurotransmission and inflammation. This modulation can affect signaling pathways that are crucial in neurodegenerative diseases .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .
Therapeutic Applications
- Cancer Treatment : Due to its ability to inhibit tumor growth-related enzymes, 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea is being investigated for its potential use in cancer therapies.
- Neurological Disorders : Its receptor-modulating effects make it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
- Anti-inflammatory Properties : The compound's potential to modulate inflammatory pathways suggests it could be beneficial in treating chronic inflammatory diseases .
Study 1: Enzyme Inhibition Profile
A study conducted on various tetrahydroquinoline derivatives demonstrated that compounds similar to 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea effectively inhibited enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes. The IC50 values indicated significant potency compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 2: Neuroprotective Effects
Research published in Journal of Neurochemistry highlighted the neuroprotective effects of tetrahydroquinoline derivatives on neuronal cell lines subjected to oxidative stress. The study found that treatment with these compounds resulted in reduced apoptosis and enhanced cell viability through activation of survival signaling pathways .
Study 3: Anticancer Activity
In vitro studies have shown that 1-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenethylurea exhibits cytotoxic effects against various cancer cell lines. The compound induced apoptosis via mitochondrial pathways and inhibited cell proliferation significantly compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
